Boc-L-cyclohexylalanine hydroxysuccinimide ester
Description
BenchChem offers high-quality Boc-L-cyclohexylalanine hydroxysuccinimide ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-cyclohexylalanine hydroxysuccinimide ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h12-13H,4-11H2,1-3H3,(H,19,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWRHLDHQHKTNM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-L-cyclohexylalanine NHS Ester: Properties, Handling, and Application
Introduction: The Strategic Advantage of a Bulky, Hydrophobic Amino Acid in Bioconjugation
In the landscape of peptide synthesis and bioconjugation, the repertoire of available building blocks dictates the accessible chemical space for novel therapeutics and research tools. N-α-tert-butoxycarbonyl-L-cyclohexylalanine N-hydroxysuccinimide ester (Boc-L-Cha-OSu), is a specialized amine-reactive building block that offers unique properties for researchers. This activated ester of a non-canonical amino acid provides a strategic tool for introducing a bulky, hydrophobic cyclohexyl moiety onto proteins, peptides, or other amine-containing molecules.
The cyclohexylalanine side chain is a saturated analog of phenylalanine, which can enhance the hydrophobicity of peptides, influencing their folding, stability, and interaction with biological membranes.[1][] This modification is particularly valuable in drug development for improving the pharmacokinetic properties of peptide-based drugs.[1] The N-hydroxysuccinimide (NHS) ester is a highly efficient activating group for carboxylic acids, enabling facile and specific formation of stable amide bonds with primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of a protein.[3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core physical properties of Boc-L-cyclohexylalanine NHS ester, best practices for its handling and storage, and a detailed protocol for its application in bioconjugation.
Part 1: Core Physicochemical Properties
Understanding the fundamental physical and chemical properties of a reagent is paramount for its successful application. The data for Boc-L-cyclohexylalanine NHS ester are summarized below. While experimental data for this specific compound is not widely published, properties can be reliably inferred from its constituent parts (Boc-cyclohexylalanine) and closely related NHS ester compounds.
| Property | Value | Source / Rationale |
| Chemical Name | (S)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoate | IUPAC Nomenclature |
| Synonyms | Boc-L-cyclohexylalanine-OSu, Boc-Cha-OSu, N-Boc-L-cyclohexylalanine N-hydroxysuccinimide ester | Common laboratory shorthand |
| CAS Number | 143118-52-9 | Chemical Abstracts Service Registry Number |
| Molecular Formula | C₁₈H₂₈N₂O₆ | Calculated from structure |
| Molecular Weight | 368.42 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid/powder | Typical appearance for protected amino acids and their NHS esters.[] |
| Melting Point | >160 °C (Est.) | Estimated based on similar compounds like Boc-Ala-OSu (161-165 °C).[4] The bulky side chain may increase this value. |
| Solubility | Soluble in DMF, DMSO, Dioxane, THF, CH₃CN. Sparingly soluble in water. | NHS esters are typically soluble in anhydrous organic solvents.[3] Hydrolysis occurs rapidly in aqueous solutions. |
| Optical Rotation | [α]²⁰/D: Negative value (Est.) | The L-configuration and structures of related compounds (e.g., Boc-L-alanine) suggest a negative rotation.[5] |
Part 2: Scientific Integrity & Field-Proven Insights
Expertise in Action: Causality Behind Handling and Storage
The utility of Boc-L-cyclohexylalanine NHS ester is directly tied to the integrity of the N-hydroxysuccinimide ester group. This group is highly reactive, which is desirable for conjugation but also makes it susceptible to degradation, primarily through hydrolysis.
The Competing Reactions: Aminolysis vs. Hydrolysis
The core of using an NHS ester involves a nucleophilic acyl substitution. The intended reaction is aminolysis , where a primary amine from the target molecule attacks the activated carbonyl carbon, forming a stable amide bond and releasing NHS as a byproduct. However, a competing and undesirable reaction is hydrolysis , where water acts as the nucleophile, cleaving the ester and reverting the compound to the inactive Boc-L-cyclohexylalanine carboxylic acid.
This dynamic necessitates rigorous control over environmental conditions.
Trustworthy Protocols: A Self-Validating System for Storage
To ensure maximum reactivity and reproducible results, a strict storage and handling protocol is non-negotiable.
-
Long-Term Storage: The solid reagent must be stored at -20°C or below, under desiccation.[4] The original vial should be tightly sealed. For bulk quantities, it is highly advisable to aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to prevent repeated exposure of the entire batch to atmospheric moisture.
-
Equilibration is Critical: Before opening a vial of the reagent, it must be allowed to warm completely to room temperature while still sealed (typically 20-30 minutes). Opening a cold vial will cause atmospheric moisture to condense directly onto the reactive powder, leading to rapid hydrolysis and inactivation.
-
Solvent Choice: For preparing stock solutions, use only high-quality, anhydrous (or "dry") dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Stock Solution Storage: Stock solutions in anhydrous solvents are significantly less stable than the solid powder. They should be prepared fresh for each experiment. If short-term storage is unavoidable, aliquot into single-use volumes and store at -20°C, again with protection from moisture. Avoid repeated freeze-thaw cycles.
Part 3: Experimental Protocol & Workflow Visualization
This section provides a detailed, step-by-step methodology for a typical protein labeling experiment.
Protocol: Labeling a Protein with Boc-L-cyclohexylalanine NHS Ester
Objective: To covalently conjugate Boc-L-cyclohexylalanine to primary amines (lysine residues and N-terminus) of a target protein.
Materials:
-
Boc-L-cyclohexylalanine NHS ester
-
Target protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 (Note: Do not use buffers containing primary amines like Tris or glycine)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassette, spin desalting column)
Methodology:
-
Reagent Preparation (Perform Immediately Before Use):
-
Allow the vial of Boc-L-cyclohexylalanine NHS ester to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the required amount of the NHS ester in anhydrous DMSO. For example, to make 100 µL of a 10 mM solution, dissolve 0.368 mg of the reagent in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer like PBS. If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into PBS first.
-
-
Conjugation Reaction:
-
The stoichiometry of the reaction (molar ratio of NHS ester to protein) must be optimized for each specific protein. A common starting point is a 20-fold molar excess of the NHS ester.
-
Calculation Example: For a 150 kDa protein (1 µM) in 1 mL, you would need a final NHS ester concentration of 20 µM. Add 2 µL of the 10 mM stock solution to the 1 mL protein solution.
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Longer incubation times or higher pH can increase labeling efficiency but also increase the risk of hydrolysis and potential side reactions.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester. Add the 1 M Tris-HCl buffer to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris-HCl to the 1 mL reaction).
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted reagent, quenched reagent, and NHS byproduct from the labeled protein.
-
For larger volumes, dialyze the sample against PBS (pH 7.4) overnight at 4°C.
-
For smaller volumes, use a spin desalting column according to the manufacturer's instructions.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of Boc-cyclohexylalanine moieties.
-
Experimental Workflow Diagram
Conclusion
Boc-L-cyclohexylalanine NHS ester is a powerful reagent for introducing a non-canonical, hydrophobic side chain into biological molecules. Its efficacy is entirely dependent on the researcher's understanding of its core properties and inherent instability in the presence of moisture. By adhering to strict storage and handling protocols and employing optimized reaction conditions, this building block can be used to reliably synthesize novel conjugates for advanced applications in drug discovery and chemical biology.
References
-
Anaspec. Boc-beta-cyclohexyl-L-alanine - 5 g. Available at: [Link]
-
PubChem. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. Supporting information_OBC_rev1. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for Boc-L-cyclohexylalanine Hydroxysuccinimide Ester in Peptide Synthesis
Introduction: The Strategic Incorporation of Non-Proteinogenic Amino Acids
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing the therapeutic potential of peptides. Boc-L-cyclohexylalanine (Boc-Cha-OH) is a prime example of such a building block, prized for its ability to increase the metabolic stability and hydrophobicity of a peptide.[1][2][3] The bulky cyclohexyl side chain can act as a shield against enzymatic degradation and influence the peptide's secondary structure, which is often critical for its biological activity.[4] This application note provides a detailed protocol for the coupling of Boc-L-cyclohexylalanine hydroxysuccinimide (NHS) ester (Boc-Cha-OSu), a pre-activated form of the amino acid that facilitates efficient amide bond formation.[5][6]
N-Hydroxysuccinimide esters are a widely used class of activating reagents in peptide synthesis due to their balance of reactivity and stability.[5][6][7] They react selectively with primary amines under mild conditions to form a stable amide bond, making them ideal for both solution-phase and solid-phase peptide synthesis (SPPS).[7][8][9] Understanding the underlying chemistry of NHS ester activation is crucial for optimizing coupling efficiency and minimizing side reactions.[6][10]
The Chemistry of Amide Bond Formation with NHS Esters
The coupling of an NHS ester to a primary amine, such as the N-terminus of a peptide, proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[7][10][11]
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[10][11] This results in the formation of the unreactive carboxylic acid (Boc-L-cyclohexylalanine) and the release of NHS, thereby reducing the efficiency of the desired conjugation. The rates of both aminolysis (the desired reaction) and hydrolysis are highly dependent on the pH of the reaction medium.[10]
The Critical Role of pH
The pH of the reaction buffer is the most important parameter in NHS ester chemistry.[10][11]
-
Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired reaction.[10][11]
-
Optimal pH (7.2 - 8.5): This range represents a balance between ensuring a sufficient concentration of the deprotonated, nucleophilic amine and minimizing the rate of NHS ester hydrolysis.[8][11] The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5.[11][12]
-
High pH (>9): While the concentration of the nucleophilic amine is high, the rate of NHS ester hydrolysis increases significantly, leading to a shorter half-life of the activated ester and potentially lower coupling yields.[10][11]
Visualizing the Coupling Workflow
The following diagram illustrates the key steps involved in a typical peptide coupling reaction using Boc-L-cyclohexylalanine hydroxysuccinimide ester.
Caption: A generalized workflow for peptide coupling with Boc-Cha-OSu.
Detailed Protocol for Solution-Phase Coupling
This protocol describes the coupling of Boc-L-cyclohexylalanine hydroxysuccinimide ester to a peptide with a free N-terminal amine in a solution-phase reaction.
Materials:
-
N-terminally deprotected peptide
-
Boc-L-cyclohexylalanine hydroxysuccinimide ester (Boc-Cha-OSu)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[7]
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3) or Phosphate-Buffered Saline (PBS, pH 7.4)[10]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Solvents for purification (e.g., HPLC-grade water, acetonitrile, trifluoroacetic acid)
Procedure:
-
Peptide Preparation: Dissolve the N-terminally deprotected peptide in the chosen reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL. Ensure the peptide is fully dissolved.
-
Boc-Cha-OSu Preparation: Immediately before use, prepare a stock solution of Boc-L-cyclohexylalanine hydroxysuccinimide ester in anhydrous DMF or DMSO.[11] A typical concentration is 10-100 mM. It is crucial to use an anhydrous solvent to minimize hydrolysis of the NHS ester.[13]
-
Coupling Reaction: Add a 1.5 to 5-fold molar excess of the Boc-Cha-OSu solution to the peptide solution with gentle stirring or vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[14] The longer incubation time at a lower temperature can be beneficial for sensitive peptides.
-
Quenching (Optional): To terminate the reaction and consume any unreacted Boc-Cha-OSu, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.[14] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Purify the resulting Boc-Cha-peptide conjugate from excess reagents and byproducts (such as N-hydroxysuccinimide) using an appropriate method. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique for peptide purification.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of Boc-L-cyclohexylalanine using its NHS ester in a standard Boc/Bzl SPPS workflow.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-L-cyclohexylalanine hydroxysuccinimide ester (Boc-Cha-OSu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Reagents for Boc deprotection (e.g., Trifluoroacetic acid in DCM)[15][16]
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
N-terminal Deprotection: If the N-terminus is Boc-protected, perform the deprotection step using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[15] Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 5-10% DIEA in DMF.[16] Wash the resin again with DMF to remove excess base.
-
Coupling: Prepare a solution of Boc-L-cyclohexylalanine hydroxysuccinimide ester (1.5-3 equivalents relative to the resin loading) in DMF. Add this solution to the resin, followed by the addition of a base such as DIEA (1.5-3 equivalents). Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring the Coupling: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test to detect any remaining free primary amines.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Quantitative Data Summary
The following table provides a summary of key reaction parameters that can be used as a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| pH (Solution-Phase) | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability.[8][11] |
| Molar Excess of Boc-Cha-OSu | 1.5 - 5 fold | Drives the reaction to completion. |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can minimize side reactions for sensitive substrates. |
| Reaction Time | 1 - 12 hours | Dependent on temperature and the reactivity of the N-terminal amine. |
| Solvent for NHS Ester | Anhydrous DMF or DMSO | Water-miscible organic solvents are required for water-insoluble NHS esters.[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | - Hydrolysis of Boc-Cha-OSu- Suboptimal pH- Inactive peptide (protonated N-terminus)- Steric hindrance | - Prepare fresh Boc-Cha-OSu solution immediately before use.- Verify and adjust the pH of the reaction buffer to 8.3-8.5.- Ensure complete deprotection and neutralization of the peptide's N-terminus.- Increase reaction time, temperature, or the molar excess of Boc-Cha-OSu. |
| Presence of Unreacted Peptide | - Insufficient molar excess of Boc-Cha-OSu- Short reaction time | - Increase the molar ratio of Boc-Cha-OSu to peptide.- Extend the incubation period. |
| Difficulty in Purification | - Presence of N-hydroxysuccinimide byproduct | - Perform a quenching step to consume excess NHS ester.- Optimize the RP-HPLC gradient for better separation. Aqueous washes of an organic solution of the product can sometimes remove the water-soluble NHS byproduct.[17] |
| Side Reactions | - Reaction with other nucleophilic side chains (e.g., Lysine) | - If site-specific coupling is required, ensure that other primary amines on the peptide are appropriately protected. |
Conclusion
The use of Boc-L-cyclohexylalanine hydroxysuccinimide ester offers a reliable and efficient method for incorporating this valuable non-proteinogenic amino acid into peptides. By carefully controlling the reaction conditions, particularly the pH, and following the detailed protocols outlined in this application note, researchers can achieve high coupling efficiencies and synthesize novel peptides with enhanced therapeutic properties. The provided troubleshooting guide should serve as a valuable resource for overcoming common challenges encountered during the coupling process.
References
-
Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Retrieved from [Link]
-
Wang, Y., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PLoS ONE, 15(1), e0227829. Retrieved from [Link]
-
McLuckey, S. A., & Stephenson, J. L. (1998). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 9(12), 1262-1267. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of cyclohexylalanine. Retrieved from [Link]
-
Reddit. (2020). removing NHS after peptide coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]
-
Ly, D. H., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 16(12), 10275-10283. Retrieved from [Link]
-
ResearchGate. (2020). EDC-NHS coupling not working?. Retrieved from [Link]
-
Pavan, V., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry, 12(10), 1735-1746. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Control of peptide assembly through directional interactions. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. nbinno.com [nbinno.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. jpt.com [jpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. reddit.com [reddit.com]
Application Note: Strategic Incorporation of L-Cyclohexylalanine (Cha) into Bioactive Peptides
[1][2][3][4]
Abstract & Rationale
The substitution of L-Phenylalanine (Phe) with its saturated analog, L-Cyclohexylalanine (Cha) , is a high-impact strategy in modern peptidomimetics.[1] While Phe facilitates
-
Metabolic Stability: It eliminates the recognition motif for aromatic-preferring proteases (e.g., Chymotrypsin, Neprilysin), significantly extending plasma half-life.
-
Receptor Affinity: The increased steric bulk and lipophilicity of Cha allow for deeper penetration into hydrophobic receptor pockets, often enhancing binding affinity where
-electron interactions are not the primary driving force.
This guide details the physicochemical basis, synthesis protocols, and purification strategies for integrating Cha into bioactive sequences.
Physicochemical Comparative Analysis
Understanding the structural divergence between Phe and Cha is prerequisite to rational design.
| Feature | L-Phenylalanine (Phe) | L-Cyclohexylalanine (Cha) | Impact on Peptide |
| Hybridization | Cha occupies more 3D space (steric bulk).[2] | ||
| Electronic Nature | Electron-rich ( | Electron-neutral | Cha probes the necessity of |
| Hydrophobicity | Moderate | High | Cha increases retention time (RP-HPLC) and membrane permeability. |
| Proteolytic Risk | High (Chymotrypsin target) | Low (Steric shielding) | Cha confers resistance to enzymatic cleavage. |
Expert Insight: Use Cha to validate "Hydrophobic Collapse" mechanisms. If replacing Phe with Cha maintains potency, the interaction is driven by hydrophobic burial. If potency drops significantly, specific aromatic
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Cha-Peptides
Methodology: Fmoc/tBu Strategy Scale: 0.1 mmol (Standard Research Scale)
A. Reagents & Materials[6][7][8][9]
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).
-
Amino Acid: Fmoc-Cha-OH (CAS: 135673-97-1).[3]
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over HBTU due to the steric bulk of the cyclohexyl group.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: DMF (Peptide grade).
B. Step-by-Step Coupling Protocol
Note: The cyclohexyl ring creates local steric hindrance. Standard single-coupling cycles often result in deletion sequences. The following "Double-Coupling" protocol is validated for high purity.
-
Resin Swelling:
-
Swell 0.1 mmol resin in DCM (20 min), then wash with DMF (3 x 1 min).
-
-
Fmoc Deprotection (Pre-Cha):
-
Treat resin with 20% Piperidine in DMF (2 x 5 min).
-
Wash: DMF (5 x 1 min).
-
QC Check: Perform Kaiser Test (Ninhydrin). Result must be Blue (positive for free amines).
-
-
Activation (The Critical Step):
-
Prepare solution: 0.4 mmol Fmoc-Cha-OH (4 eq) + 0.38 mmol HATU (3.8 eq) in 3 mL DMF.
-
Add 0.8 mmol DIPEA (8 eq) immediately before adding to resin.
-
Why HATU? The extra nitrogen in the pyridine ring of HATU stabilizes the active ester, accelerating the reaction for hindered amino acids like Cha [2].
-
-
Coupling Reaction:
-
Add activated solution to resin.[4] Shake/vortex at Room Temp for 60 minutes .
-
Drain and Wash: DMF (3 x 1 min).
-
-
Second Coupling (Recommended):
-
Repeat Step 3 and 4 with fresh reagents for 45 minutes to ensure >99% incorporation.
-
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap any unreacted amines.
-
-
Final Wash:
-
DMF (5 x 1 min), DCM (3 x 1 min).
-
C. Cleavage & Isolation
-
Cocktail Preparation: TFA/TIPS/H2O (95:2.5:2.5). Avoid scavengers containing thiols if not strictly necessary, as Cha is stable to acid.
-
Reaction: Incubate resin in cocktail for 2-3 hours.
-
Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the crude peptide.
Purification & Characterization Notes
Chromatographic Behavior: Cha is significantly more hydrophobic than Phe.
-
Expectation: In Reverse-Phase HPLC (C18 column), the Cha-containing peptide will elute later (higher % Acetonitrile) than the native Phe-sequence.
-
Gradient Optimization: If the native peptide elutes at 30% B, start the gradient for the Cha-analog at 25% B and extend the upper limit to 60% B to ensure elution.
Mass Spectrometry:
-
Mass Shift: The molecular weight difference between Phe (
) and Cha ( ) is +6.05 Da (6 additional Hydrogen atoms). -
Verification: Ensure the monoisotopic mass reflects this saturation.
Workflow Visualization (Decision Tree)
Figure 1: Strategic decision tree for substituting Phenylalanine with Cyclohexylalanine, covering design rationale through to validation.
Case Study: Apelin Analog Stabilization
Context: Native Apelin-13 has a short half-life (<5 min) due to cleavage by NEP (Neprilysin) and ACE2. Application: Substitution of Phe at the C-terminus or internal cleavage sites with Cha. Result:
-
Stability: The Cha-modified analog demonstrated a 40-fold increase in plasma half-life compared to the native sequence [3].[5][6]
-
Mechanism: The bulky cyclohexyl ring sterically hindered the catalytic active site of NEP, preventing hydrolysis of the peptide bond without disrupting the receptor-binding pharmacophore.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. (Standard Protocol Reference).[4]
-
Wang, J., et al. (2020). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators.[5][6] RSC Medicinal Chemistry. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
procedure for acylation using Boc-Cha-OSu activated ester
Application Note: High-Efficiency Acylation Using Boc-Cha-OSu Activated Ester
Executive Summary
This technical guide details the procedural framework for utilizing Boc-Cha-OSu (N-
Core Application: Introduction of the non-canonical amino acid Cyclohexylalanine (Cha) .
Significance: Cha is a lipophilic isostere of Phenylalanine (Phe). Its incorporation enhances peptide metabolic stability, membrane permeability, and receptor binding affinity by increasing hydrophobic contact without aromatic
Chemical Profile & Mechanism
Physicochemical Properties
Boc-Cha-OSu combines the acid-labile Boc protecting group with the amine-reactive N-hydroxysuccinimide (NHS/OSu) ester.
| Property | Specification |
| Chemical Name | Boc-L-Cyclohexylalanine N-hydroxysuccinimide ester |
| Formula | |
| Molecular Weight | 368.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, Dioxane, THF. Insoluble in |
| Storage | -20°C, desiccated (Hydrolysis sensitive) |
| CAS Number | Refer to specific vendor (e.g., derivative of 27527-05-5) |
Reaction Mechanism
The acylation proceeds via a nucleophilic acyl substitution. The primary amine of the target molecule attacks the carbonyl carbon of the activated ester, displacing N-hydroxysuccinimide (NHS) as a stable leaving group.
Key Advantage: The reaction is driven by the release of the weakly acidic NHS (
Figure 1: Mechanism of acylation using Boc-Cha-OSu. The NHS leaving group drives the equilibrium toward amide formation.
Critical Process Parameters (CPP)
To ensure high yield and purity, the following parameters must be controlled:
-
Solvent Selection:
-
Preferred: Anhydrous DMF (Dimethylformamide) or NMP.
-
Reasoning: Cha is highly hydrophobic. While DCM (Dichloromethane) is standard for many Boc-amino acids, Boc-Cha-OSu requires the higher solvation power of DMF to prevent precipitation during the reaction, especially at concentrations >0.1 M.
-
-
pH Control (Apparent):
-
Target: Basic environment (pH 8–9 equivalent).
-
Regulation: The amine nucleophile must be unprotonated. If the amine is a salt (e.g.,
), add 1.0–1.1 equivalents of DIEA (Diisopropylethylamine) or TEA (Triethylamine). -
Caution: Avoid large excesses of base (>2 eq), which can promote base-catalyzed hydrolysis of the active ester or racemization (though rare for OSu esters).
-
-
Stoichiometry:
-
Solution Phase: 1.1 eq of Boc-Cha-OSu per eq of amine.
-
Solid Phase (SPPS): 2.0–3.0 eq of Boc-Cha-OSu to drive the heterogeneous reaction to completion.
-
Experimental Protocols
Protocol A: Solution Phase Synthesis (Small Molecule/Peptide Fragment)
Best for: Modifying soluble amines or synthesizing short peptide fragments in bulk.
Materials:
-
Amine substrate (
or salt) -
Boc-Cha-OSu
-
Solvent: Anhydrous DMF or DCM[1]
-
Base: DIEA (if amine is a salt)
Procedure:
-
Preparation: Dissolve 1.0 mmol of the Amine substrate in 5–10 mL of anhydrous DMF.
-
Note: If the amine is a hydrochloride salt, add 1.1 mmol (192 µL) of DIEA and stir for 5 min.
-
-
Coupling: Add 1.1 mmol (405 mg) of Boc-Cha-OSu directly to the solution.
-
Insight: Adding the solid reagent to the amine solution ensures the amine is always in slight excess initially, minimizing side reactions.
-
-
Reaction: Stir the mixture at room temperature (20–25°C) under nitrogen atmosphere.
-
Monitoring: Check by TLC (SiO2, MeOH/DCM) or HPLC after 2 hours. Reaction is typically complete within 4–12 hours due to the steric bulk of the Cyclohexyl group.
-
-
Workup:
-
Dilute the reaction mixture with 50 mL Ethyl Acetate (EtOAc).
-
Wash sequentially with:
- mL 5% Citric Acid (removes unreacted amine and DIEA).
- mL Water (removes DMF).
-
mL 5%
(removes released NHS and hydrolyzed Boc-Cha-OH). - mL Brine.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Solid Phase Peptide Synthesis (SPPS) - Manual
Best for: Stepwise elongation of peptide chains on resin (e.g., Merrifield or MBHA resin).
Materials:
-
Peptide-Resin (deprotected N-terminus)
-
Boc-Cha-OSu
-
Reagents: TFA (for deprotection), DIEA (for neutralization)[1]
Workflow Diagram:
Figure 2: Manual SPPS cycle for introducing Boc-Cha-OSu. Note the absence of activation agents (HBTU/DCC) in Step 5.
Procedure:
-
Deprotection: Treat resin with 50% TFA in DCM (
min, then min) to remove the previous Boc group. Wash with DCM ( ). -
Neutralization: Treat resin with 5% DIEA in DCM (
min). Wash with DMF ( ) to remove excess base and prepare the resin bed. -
Coupling:
-
Dissolve 3.0 equivalents of Boc-Cha-OSu in minimum DMF.
-
Optional: Add 0.5 eq of DIEA to ensure basicity, though strictly not required if neutralization was effective.
-
Shake at room temperature for 2–4 hours .
-
Note: The bulky cyclohexyl side chain slows kinetics compared to Alanine. Extended reaction time is recommended.
-
-
Monitoring: Perform a Kaiser Test .
-
Colorless/Yellow beads: Complete coupling.
-
Blue beads: Incomplete. Recouple using 1.0 eq Boc-Cha-OSu + 0.5 eq DIEA in NMP (N-methylpyrrolidone) for better solvation.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitate in Reaction | Low solubility of Cha derivative | Switch solvent to 100% DMF or NMP. Warm slightly to 30°C. |
| Slow Reaction Rate | Steric hindrance of Cyclohexyl group | Increase concentration of reagents. Extend reaction time to overnight. |
| Hydrolysis (Boc-Cha-OH) | Wet solvent or old reagent | Use anhydrous solvents.[1] Verify reagent quality (MP should be sharp). |
| Incomplete Coupling (SPPS) | Resin aggregation | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (e.g., K-Oxyma). |
Safety & Handling
-
Sensitization: NHS esters are potent acylating agents and can modify proteins in the skin/eyes. Wear nitrile gloves and safety goggles.
-
Inhalation: Handle powder in a fume hood to avoid sensitization via inhalation.
-
Disposal: Quench excess active ester with a primary amine (e.g., Tris buffer or ethanolamine) before disposal into organic waste.
References
-
Merrifield, R. B., et al. (1969). The synthesis of protected peptide fragments of a staphylococcal nuclease. Proceedings of the National Academy of Sciences. Retrieved from [Link]
- Anderson, G. W., et al. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society. (Foundational reference for NHS ester chemistry).
Sources
Troubleshooting & Optimization
Technical Support Center: Boc-Cha-OSu Integrity Guide
Product: Boc-L-cyclohexylalanine N-hydroxysuccinimide ester (Boc-Cha-OSu) CAS: 13139-12-3 (Generic for Boc-OSu derivatives) / Specific CAS varies by vendor for Cha derivative. Application: Peptide synthesis, bioconjugation, incorporation of non-natural hydrophobic residues.
Core Technical Directive
The Enemy is Moisture. Boc-Cha-OSu contains an N-hydroxysuccinimide (NHS) ester.[1] While the cyclohexylalanine (Cha) side chain is hydrophobic, the activated ester moiety is highly susceptible to nucleophilic attack by water (hydrolysis). This reaction is irreversible and converts the reactive ester back into the carboxylic acid (Boc-Cha-OH), rendering the reagent useless for coupling without re-activation.
This guide provides a self-validating workflow to minimize hydrolysis during storage, handling, and reaction.
Module 1: Storage & Equilibration (The "Gold Standard")
Expert Insight: The most common point of failure is not the chemical reaction itself, but the physical handling of the vial before the reaction starts. Condensation on a cold reagent causes immediate surface hydrolysis.
Protocol: The Thermal Equilibration Workflow
Do not open a cold vial. Follow this strict chain of custody:
-
Long-Term Storage: Store at -20°C in a sealed container with desiccant (silica gel or Drierite).
-
Retrieval: Remove the container from the freezer. Do not break the seal.
-
Equilibration: Place the sealed container in a desiccator at room temperature (20-25°C).
-
Wait Time: Allow 30–60 minutes for the vial to reach ambient temperature.
-
Opening: Only open the vial once no condensation is visible on the exterior.
-
Dispensing: Weigh out the required amount quickly in a low-humidity environment (<30% RH is ideal).
-
Resealing: Purge the vial with dry nitrogen or argon before resealing and returning to -20°C.
Visualization: Safe Handling Workflow
Figure 1: Thermal equilibration workflow to prevent condensation-induced hydrolysis.
Module 2: Solubilization & Reaction Conditions
Expert Insight: The "Cha" side chain (cyclohexyl) is bulky and hydrophobic. This creates steric hindrance around the carbonyl carbon. While this might theoretically slow down hydrolysis compared to smaller amino acids (like Glycine), it also slows down the desired aminolysis (coupling). Consequently, the reaction requires longer incubation times, giving trace water more opportunity to destroy your reagent.
Quantitative Data: Hydrolysis Kinetics
The half-life of NHS esters is strictly pH-dependent.
| Condition | pH | Temperature | Half-Life ( | Risk Level |
| Acidic/Neutral | pH 7.0 | 0°C | 4–5 hours | Low |
| Physiological | pH 7.4 | 25°C (RT) | ~1–2 hours | Moderate |
| Basic | pH 8.0 | 25°C (RT) | ~30–60 mins | High |
| Alkaline | pH > 8.6 | 4°C | < 10 mins | Critical |
Data derived from standard NHS-ester hydrolysis kinetics [1, 2].
Protocol: Anhydrous Solubilization[3]
-
Solvent Choice: Use Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide). Avoid DMSO if possible as it is hygroscopic and difficult to dry, though high-quality anhydrous DMSO is acceptable.
-
Drying Agent: Store your working solvent over 3Å or 4Å Molecular Sieves for at least 24 hours before use.
-
Why? Commercial "anhydrous" solvents often absorb atmospheric moisture once opened. Sieves actively scavenge water to <10 ppm.
-
-
Dissolution: Dissolve Boc-Cha-OSu immediately prior to use. Do not make stock solutions.
-
Concentration: Aim for 10–50 mM. Higher concentrations are generally more stable as the relative molar ratio of water (impurity) to reagent decreases.
-
Reaction Optimization
-
Buffer: If coupling in aqueous buffer (e.g., protein modification), use Phosphate-buffered saline (PBS) at pH 7.2–7.5.
-
Organic Phase: If coupling in organic solvent (peptide synthesis), use a non-nucleophilic base like DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine). Ensure the base is dry.[2]
Module 3: Troubleshooting & QC
Expert Insight: How do you distinguish between a failed coupling due to hydrolysis versus steric hindrance? You must analyze the reagent integrity.[2]
Diagnostic Methods
| Method | Observation of Intact Reagent | Observation of Hydrolyzed (Boc-Cha-OH) |
| TLC | Higher | Lower |
| HPLC | Distinct peak (check UV 210-220 nm) | Shifted retention time (usually earlier on RP-HPLC) |
| 1H NMR | Singlet at ~2.8 ppm (4H, succinimide ring) | Loss of the 2.8 ppm singlet |
Visualization: Competitive Reaction Pathways
Figure 2: Kinetic competition between hydrolysis (red) and aminolysis (green). Steric bulk of Cha requires strict water exclusion to favor the green path.
Frequently Asked Questions (FAQs)
Q: I left the Boc-Cha-OSu vial on the bench overnight at room temperature. Is it ruined? A: If the vial was tightly sealed and the room humidity was low, it is likely fine. However, if it was open or in a humid environment, surface hydrolysis has occurred. Perform a quick TLC or NMR (check for the 2.8 ppm succinimide peak) to verify purity before committing valuable peptide resin to it.
Q: Can I re-activate hydrolyzed Boc-Cha-OSu? A: Yes, but it requires chemical synthesis. The hydrolyzed product is Boc-Cha-OH. You can re-activate it by adding NHS (N-hydroxysuccinimide) and a coupling agent like DCC or EDC in dry solvent [3]. However, for small scales, it is usually more cost-effective to discard and buy fresh reagent to ensure optical purity (avoiding racemization during re-activation).
Q: Why does my reaction mixture smell like fish? A: This indicates your DMF or solvent has degraded into dimethylamine.[3] Dimethylamine is a secondary amine that will react with Boc-Cha-OSu, consuming it rapidly to form a dimethylamide byproduct. Discard the solvent immediately and use fresh, high-quality anhydrous DMF.
Q: Does the "Cha" group make it more stable than Boc-Ala-OSu? A: Marginally. The bulky cyclohexyl group provides some steric protection to the carbonyl carbon, potentially slowing hydrolysis rates slightly compared to Alanine or Glycine. However, this is a double-edged sword: it also slows down the reaction with your target amine, requiring longer reaction times, which demands stricter exclusion of water [4].
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[2] (Chapter 3: Zero-Length Crosslinkers).
-
Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Hydrolysis Kinetics.[2][4][5] Retrieved from ThermoFisher.com.
-
Sigma-Aldrich. (n.d.).[6] Peptide Synthesis: Coupling Methods. Retrieved from SigmaAldrich.com.
-
BenchChem. (2025).[4] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions.
Sources
Validation & Comparative
purity assessment of Boc-L-cyclohexylalanine NHS ester
Purity Assessment of Boc-L-Cyclohexylalanine NHS Ester: A Comparative Technical Guide
Executive Summary
In the synthesis of Glucagon-Like Peptide-1 (GLP-1) analogs and other therapeutic peptides, Boc-L-cyclohexylalanine N-hydroxysuccinimide ester (Boc-Cha-OSu) is a critical building block. However, its reactivity makes it inherently unstable; it is prone to hydrolysis, generating Boc-L-cyclohexylalanine (free acid) and N-hydroxysuccinimide (NHS).
This guide compares the two primary methodologies for purity assessment: Reversed-Phase HPLC (RP-HPLC) and Quantitative NMR (qNMR) .
-
Verdict: RP-HPLC is the standard for detecting trace organic impurities and isomeric purity. However, qNMR is the superior method for determining the absolute "active ester" content (assay), as it eliminates the bias caused by on-column hydrolysis inherent to chromatographic methods.
Compound Profile & Degradation Mechanism
Target Molecule: Boc-L-Cyclohexylalanine NHS Ester
Molecular Formula:
Degradation Pathway (Visualization):
Figure 1: Hydrolysis pathway of Boc-Cha-OSu. The presence of water converts the active ester into the inert free acid and free NHS, reducing coupling efficiency.
Method A: RP-HPLC (The Routine Standard)
High-Performance Liquid Chromatography is the industry standard for purity profiling but requires strict pH control to prevent artifactual degradation during analysis.
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (peptide bond) and 260 nm (NHS moiety).
-
Sample Diluent: Dry Acetonitrile (Do NOT use methanol or aqueous buffers).
Why This Works (Causality)
-
Acidic Mobile Phase: NHS esters are relatively stable at pH < 5. Using 0.1% TFA inhibits hydrolysis during the run time.
-
Non-Nucleophilic Diluent: Methanol can react with NHS esters to form methyl esters (transesterification artifact). Acetonitrile is inert.
Data Interpretation
| Component | Retention Time (Approx) | UV Characteristics |
| Free NHS | ~2.0 - 3.0 min | High Abs at 260nm; Low at 210nm |
| Boc-Cha-OH (Acid) | ~6.0 - 7.0 min | Moderate Abs at 210nm; Transparent at 260nm |
| Boc-Cha-OSu (Ester) | ~10.0 - 11.0 min | Strong Abs at 210nm; Moderate at 260nm |
Self-Validating Check: If the "Free NHS" peak area increases over repeated injections of the same vial, your autosampler is introducing moisture or the diluent is wet.
Method B: qNMR (The Absolute Truth)
Quantitative
Experimental Protocol
-
Solvent: DMSO-
(Dry, ampoule-sealed to prevent water absorption). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (high purity).
-
Relaxation Delay (
): 30 seconds (Critical for quantitative integration). -
Scans: 16 or 32.
Key Diagnostic Signals
-
NHS Ester Protons: A distinct singlet (or tight multiplet) at ~2.80 ppm representing the 4 protons of the succinimide ring.
-
Free NHS Protons: If hydrolysis has occurred, a separate singlet appears slightly upfield or downfield (solvent dependent) from the ester signal.
-
Cyclohexyl Ring: Multiplets at 0.8–1.8 ppm (confirms Cha moiety).
Calculation Logic
- : Integral area[2]
- : Number of protons
- : Molecular weight[3][4][5]
- : Weight (mg)
- : Purity of Internal Standard[6]
Comparative Analysis: HPLC vs. qNMR
The following table illustrates why a dual-method approach is often necessary.
| Feature | Method A: RP-HPLC | Method B: qNMR |
| Primary Output | Chromatographic Purity (% Area) | Absolute Assay (% w/w) |
| Specificity | Excellent for separating synthesis byproducts (e.g., diastereomers). | Excellent for distinguishing Active Ester vs. Hydrolyzed Acid.[1] |
| Speed | 20-30 mins per run.[2] | 10-15 mins (sample prep + acquisition). |
| Major Risk | Over-estimation: Free NHS is very polar and may elute in the void volume, being ignored. Under-estimation: On-column hydrolysis. | Solvent peaks: DMSO water peak can overlap with signals if not dry. |
| Limit of Detection | High (ppm level). | Moderate (~0.1%). |
Experimental Data Comparison (Scenario)
Sample: A batch of Boc-Cha-OSu stored at -20°C for 6 months.
| Method | Result | Interpretation |
| HPLC (210 nm) | 98.5% | Looks highly pure. The free NHS eluted early and had low response at 210nm. The Free Acid was resolved but minor. |
| qNMR | 94.2% | The Reality. The HPLC method missed the non-chromophoric weight of residual salts/solvents and slightly under-detected the free NHS. The qNMR shows the actual moles of active ester available for reaction. |
Decision Framework
Use this logic flow to select the appropriate validation method for your drug development stage.
Figure 2: Decision matrix for selecting HPLC vs. qNMR based on research stage.
References
-
BenchChem. (2025).[2][7] An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Retrieved from
-
Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(10). Retrieved from
-
Almac Group. (2024). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from
-
Sigma-Aldrich. (2024). Boc-OSu Product Specification and Handling. Retrieved from
-
Enovatia. (2023). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
